N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide
Description
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is a structurally complex acetamide derivative characterized by a 3-nitrophenyl group linked to a phenylacetyl-substituted aminomethyl moiety.
Properties
IUPAC Name |
N-[(3-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(14-17-8-3-1-4-9-17)24-23(19-12-7-13-20(16-19)26(29)30)25-22(28)15-18-10-5-2-6-11-18/h1-13,16,23H,14-15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDJWQAJXIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22442-74-6 | |
| Record name | N-((3-NITROPHENYL)((PHENYLACETYL)AMINO)METHYL)-2-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with phenylacetyl chloride and ammonia to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research studies explore its potential as a pharmacological agent due to its structural similarity to certain bioactive molecules.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylacetyl and phenylacetamide groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers: N-(4-Nitrophenyl)-2-phenylacetamide
A key positional isomer, N-(4-nitrophenyl)-2-phenylacetamide , differs only in the nitro group’s position (para instead of meta). Studies show that para-substituted nitro groups enhance electronic delocalization, leading to higher reactivity in alkylation reactions compared to meta-substituted analogs. For instance, benzylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride under phase-transfer catalysis (e.g., in toluene with potassium hydroxide) proceeds with 85% yield at 60°C, whereas meta-substituted analogs may exhibit slower kinetics due to reduced resonance stabilization .
Table 1: Key Properties of Nitrophenyl-Substituted Acetamides
Halogen- and Sulfur-Containing Analogs: N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
This compound features a chloro-nitro-phenyl group and a methylsulfonyl moiety. The chlorine atom increases lipophilicity, while the sulfonyl group enhances hydrogen-bond acceptor capacity. X-ray crystallography reveals that the nitro group in such compounds adopts a non-planar conformation relative to the benzene ring (torsion angles: -16.7° and 160.9°), influencing crystal packing via C–H⋯O interactions .
Thiophene- and Alkylamino-Substituted Acetamides
Compounds like N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide () and N-[2-(diethylamino)ethyl]-2-phenylacetamide () highlight substituent-driven diversity. Such modifications are absent in the target compound, which prioritizes aromatic stacking via its dual phenyl groups.
Table 2: Functional Group Impact on Properties
Methoxy- and Fluoro-Substituted Derivatives
2-[(3-methoxyphenyl)amino]-N-phenylacetamide () and 2-{[(4-fluorophenyl)methyl]amino}-N-phenylacetamide () demonstrate how electron-donating (methoxy) and electron-withdrawing (fluoro) groups modulate reactivity. The methoxy group enhances nucleophilicity at the aromatic ring, whereas the fluoro group may reduce metabolic degradation. The target compound’s nitro group, being strongly electron-withdrawing, likely decreases nucleophilic substitution rates compared to these analogs.
Biological Activity
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is an organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and potential applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H21N3O4
- Molecular Weight : 403.442 g/mol
- IUPAC Name : N-[(3-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide
The compound features a nitrophenyl group, which is crucial for its biological interactions, alongside phenylacetyl and phenylacetamide moieties that enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Reacting 3-nitrobenzaldehyde with phenylacetic acid to form an intermediate.
- The intermediate is then treated with phenylacetyl chloride and ammonia to yield the final product.
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Enzyme Modulation : The nitrophenyl group can participate in electron transfer reactions, influencing enzyme activity.
- Protein Interactions : The compound's structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules, affecting their functionality.
Antitumor Activity
Research has shown that compounds structurally related to this compound can induce apoptosis in cancer cells. For instance, a study on N-phenethyl-2-phenylacetamide (NPPA), a related compound, demonstrated significant inhibitory effects on U937 cell proliferation and viability. NPPA induced apoptosis characterized by DNA fragmentation and activation of caspase-3, highlighting the potential of similar compounds in cancer therapy .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests it may serve as a lead compound for developing new pharmacological agents targeting metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-hydroxy-3-(phenylacetyl)amino)propyl)-2-phenylacetamide | Hydroxyl group enhances solubility | Potentially increased reactivity |
| N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide | Methoxy group influences electronic properties | Altered reactivity compared to the target compound |
| N-(4-bromophenyl)-(phenylacetyl)amino)methyl)-2-phenylacetamide | Bromine introduces steric effects | Changes in chemical behavior |
This table illustrates how modifications to the core structure can influence biological activity, emphasizing the importance of structural features in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
